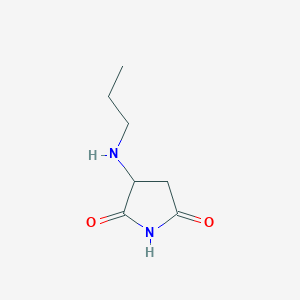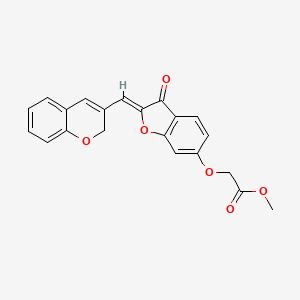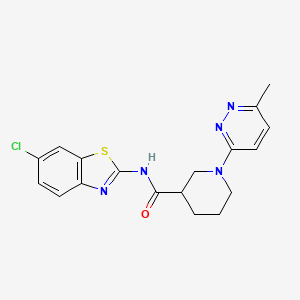![molecular formula C20H23N3OS B2995540 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 894876-82-5](/img/structure/B2995540.png)
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that quinazolinone derivatives, which this compound is a part of, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticancer, anti-inflammatory, and more .
Mode of Action
Quinazolinones are known to interact with various biological targets due to their diverse chemical structure . The specific interactions and resulting changes would depend on the exact biological target and the context of the interaction.
Biochemical Pathways
Given the broad biological activity of quinazolinones, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the interaction.
Pharmacokinetics
The solubility and stability of quinazolinones in various solvents suggest potential bioavailability .
Result of Action
Given the broad biological activity of quinazolinones, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acetic anhydride in the presence of a catalyst such as acetic acid.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline core with a suitable thiol reagent under reflux conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Such as prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Quinazolinone Derivatives: Such as erlotinib and gefitinib, which are used for the treatment of lung and pancreatic cancers.
Uniqueness
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific structural features, including the presence of both the quinazoline core and the sulfanyl group. This combination may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-9-10-14(2)17(11-13)21-18(24)12-25-19-15-7-5-6-8-16(15)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGMXMMBZIWFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
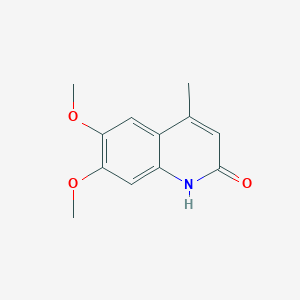

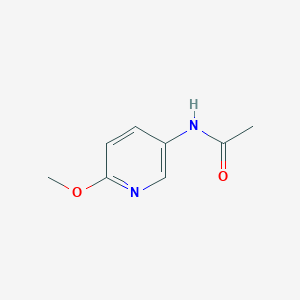
![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)
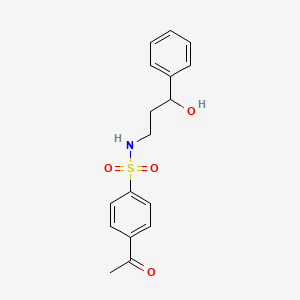

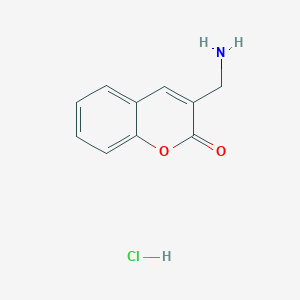
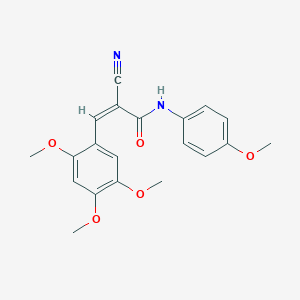
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)
![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)
